molecular formula C18H16F3IN2O2S B2403745 5-[(4-Iodophenyl)sulfonyl]-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 861207-33-2

5-[(4-Iodophenyl)sulfonyl]-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline

Cat. No.: B2403745
CAS No.: 861207-33-2
M. Wt: 508.3
InChI Key: KCGHMQPVUQOMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including an iodophenyl group, a sulfonyl group, and a trifluoromethyl group . It also features a hexahydropyrrolo[1,2-a]quinoxaline core, which is a type of fused ring system .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system . The iodophenyl, sulfonyl, and trifluoromethyl groups would each contribute distinct structural characteristics .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For example, the iodophenyl and trifluoromethyl groups are likely to make the compound relatively nonpolar, while the sulfonyl group could contribute to its reactivity .

Scientific Research Applications

Anticancer Properties

5-[(4-Iodophenyl)sulfonyl]-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline and related compounds have demonstrated potential in anticancer research. The pyrrolo[1,2-a]quinoxaline core, particularly the 4,5-dihydropyrrolo[1,2-a]quinoxalines, have shown promising antiproliferative properties, targeting specific receptors like the G protein-coupled estrogen receptor 1 (GPER) in breast cancer cells. These compounds have been synthesized efficiently and exhibit significant antiproliferative effects, thereby suggesting their potential as anticancer agents (Carullo et al., 2021).

Novel Synthesis Methods

Recent advancements in the synthesis of pyrrolo[1,2-a]quinoxalines, including green synthesis methods, have been explored. For example, a metal-free hydrogenation process has been developed for pyrrolo[1,2- a]quinoxalines, yielding high cis selectivities for certain substituted pyrrolo[1,2- a]quinoxalines. These synthesis methods are crucial for creating these compounds efficiently and sustainably (Liu et al., 2018).

Antibacterial Activity

Quinoxaline derivatives, including those with a pyrrolo[1,2-a]quinoxaline structure, have shown antibacterial activity. Specific synthesis methods have been investigated to create quinoxaline sulfonamides with significant efficacy against bacteria such as Staphylococcus spp. and Escherichia coli. This highlights their potential use in developing new antibacterial agents (Alavi et al., 2017).

Applications in Hepatocellular Carcinoma

Compounds integrating the quinoline core and sulfonyl moiety, similar in structure to this compound, have shown significant anticancer effects in liver cancer cells. The structural components of these compounds, including bulky substituents and specific atoms like bromine, play a crucial role in their efficacy. These findings contribute to understanding the mechanism of action of such compounds against cancers like hepatocellular carcinoma (Chung et al., 2018).

Synthesis for Antimicrobial and Antitumor Applications

The synthesis of quinoxaline derivatives, including those with sulfonyl groups, has been explored for their antimicrobial and antitumor activities. Methods like the Pfitzinger reaction and others have been employed to create various derivatives, which have shown effectiveness against certain cancer cell lines and microbial strains. This research contributes to the development of new drugs in these fields (Kravchenko et al., 2005).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context, such as its use in a biological system or a chemical reaction .

Properties

IUPAC Name

5-(4-iodophenyl)sulfonyl-8-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3IN2O2S/c19-18(20,21)12-3-8-16-17(10-12)23-9-1-2-14(23)11-24(16)27(25,26)15-6-4-13(22)5-7-15/h3-8,10,14H,1-2,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGHMQPVUQOMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C3=C(N2C1)C=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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